

Technical Guide: Solubility Profile of Boc-D-Chg-OMe

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Compound of Interest

Compound Name: *Boc-D-Chg-Ome*

Cat. No.: *B13137571*

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Executive Summary

Boc-D-Chg-OMe is a lipophilic, non-proteinogenic amino acid derivative used primarily as a building block in peptide synthesis and medicinal chemistry.[1] Structurally, it combines a bulky, hydrophobic cyclohexyl side chain with a lipophilic Boc protecting group and a methyl ester.[1]

- **Physicochemical State:** Typically a low-melting white solid or a viscous colorless oil, depending on purity and ambient temperature.[1]
- **Solubility Driver:** The molecule is dominated by hydrophobic moieties (cyclohexyl, tert-butyl, methyl).[1] Consequently, it exhibits high solubility in organic solvents (DCM, EtOAc, DMF) and negligible solubility in water.[1]
- **Critical Handling Note:** Due to its tendency to "oil out" rather than crystallize, solvent selection for purification requires precise control of polarity.[1]

Physicochemical Profile

Property	Description
Chemical Name	N-tert-Butoxycarbonyl-D-cyclohexylglycine methyl ester
CAS Number	Derived from 70491-05-3 (Free Acid)
Molecular Formula	C ₁₄ H ₂₅ NO ₄
Molecular Weight	~271.35 g/mol
LogP (Predicted)	~3.0 – 3.5 (Highly Lipophilic)
H-Bond Donors/Acceptors	1 Donor (NH), 4 Acceptors (C=O, O)

Structural Analysis & Solubility Logic

- **Cyclohexyl Group:** A bulky, aliphatic ring that disrupts crystal packing, lowering the melting point compared to its aromatic analog (Phenylalanine).[1] It strongly favors non-polar interactions.[1]
- **Boc Group:** Adds significant lipophilicity and solubility in chlorinated solvents.[1]
- **Methyl Ester:** Caps the C-terminus, removing the hydrogen-bonding capability of the carboxylic acid.[1] This drastically reduces water solubility compared to Boc-D-Chg-OH.[1]

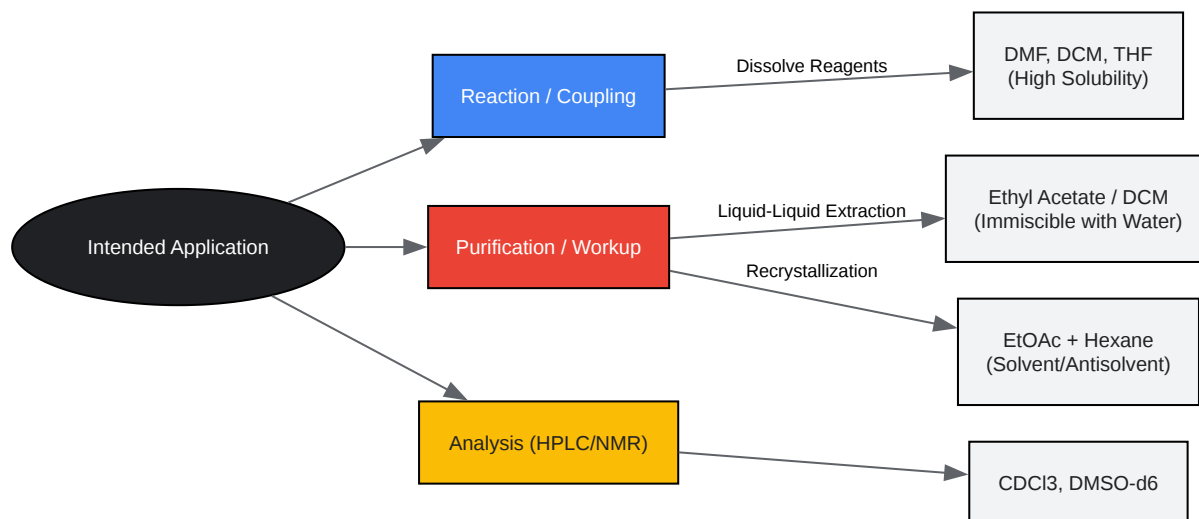
Solubility Landscape

The following table categorizes solvents based on their interaction with **Boc-D-Chg-OMe**.

Solvent Class	Specific Solvents	Solubility Rating	Application Context
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	Primary solvent for synthesis, extraction, and stock solutions.[1]
Esters	Ethyl Acetate (EtOAc), Isopropyl Acetate	High (>50 mg/mL)	Preferred solvent for liquid-liquid extraction and silica gel loading. [1]
Polar Aprotic	DMF, DMSO, NMP	Excellent (>100 mg/mL)	Standard for coupling reactions and solid-phase peptide synthesis (SPPS).[1]
Ethers	THF, 2-MeTHF, Dioxane	High	Useful for reactions requiring anhydrous conditions (e.g., reduction).[1]
Alcohols	Methanol, Ethanol, IPA	Moderate to High	Soluble, but often used in mixtures for recrystallization.[1]
Hydrocarbons	Hexanes, Heptane, Pentane	Low / Insoluble	Antisolvent. Used to precipitate the compound or induce crystallization.[1]
Aqueous	Water, Brine, Acidic/Basic Buffers	Insoluble	Used as the wash phase in extractions. [1]

Solubility Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended experimental outcome.



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Figure 1: Solvent selection strategy based on experimental phase.

Experimental Protocols

Protocol A: Preparation of Stock Solution (0.5 M)

Use this protocol for coupling reactions or standard handling.

- Calculate: For 10 mL of 0.5 M solution, weigh 1.36 g of **Boc-D-Chg-OMe**.
- Select Solvent: Use DCM (for general handling) or DMF (for peptide coupling).[1]
- Dissolve:
 - Add the solid to a vial.
 - Add approx. 70% of the final volume (7 mL) of solvent.[1]
 - Vortex or sonicate for 30 seconds.[1] The solid should dissolve rapidly without heating.[1]
- Adjust: Dilute to the final volume (10 mL) and mix.

- Storage: Store at 4°C. If using DMF, ensure the solution is anhydrous to prevent slow hydrolysis over weeks.

Protocol B: Purification via Recrystallization

Boc-D-Chg-OMe often forms an oil.[1] This protocol minimizes "oiling out." [1]

- Dissolution: Dissolve crude material in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-45°C). Do not boil.
- Antisolvent Addition: Slowly add Hexanes (or Heptane) dropwise while stirring until the solution turns slightly turbid.[1]
 - Ratio: Target a final ratio of roughly 1:3 (EtOAc:Hexanes).
- Seeding (Critical): If available, add a seed crystal. If not, scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[1]
- Cooling: Allow the mixture to cool to room temperature slowly (over 1-2 hours). Then, transfer to a refrigerator (4°C) overnight.
 - Troubleshooting: If an oil separates at the bottom, reheat to redissolve and add slightly more EtOAc, then cool more slowly.[1]

Critical Considerations & Troubleshooting

The "Oiling Out" Phenomenon

Because the cyclohexyl group disrupts the crystal lattice, **Boc-D-Chg-OMe** has a low melting point.[1]

- Symptom: During recrystallization, liquid droplets form at the bottom of the flask instead of crystals.
- Remedy: Use a solvent switch.[1] Dissolve the oil in a small amount of DCM, evaporate it to a foam to remove trace EtOAc, and try crystallizing from Diethyl Ether/Hexane at -20°C.

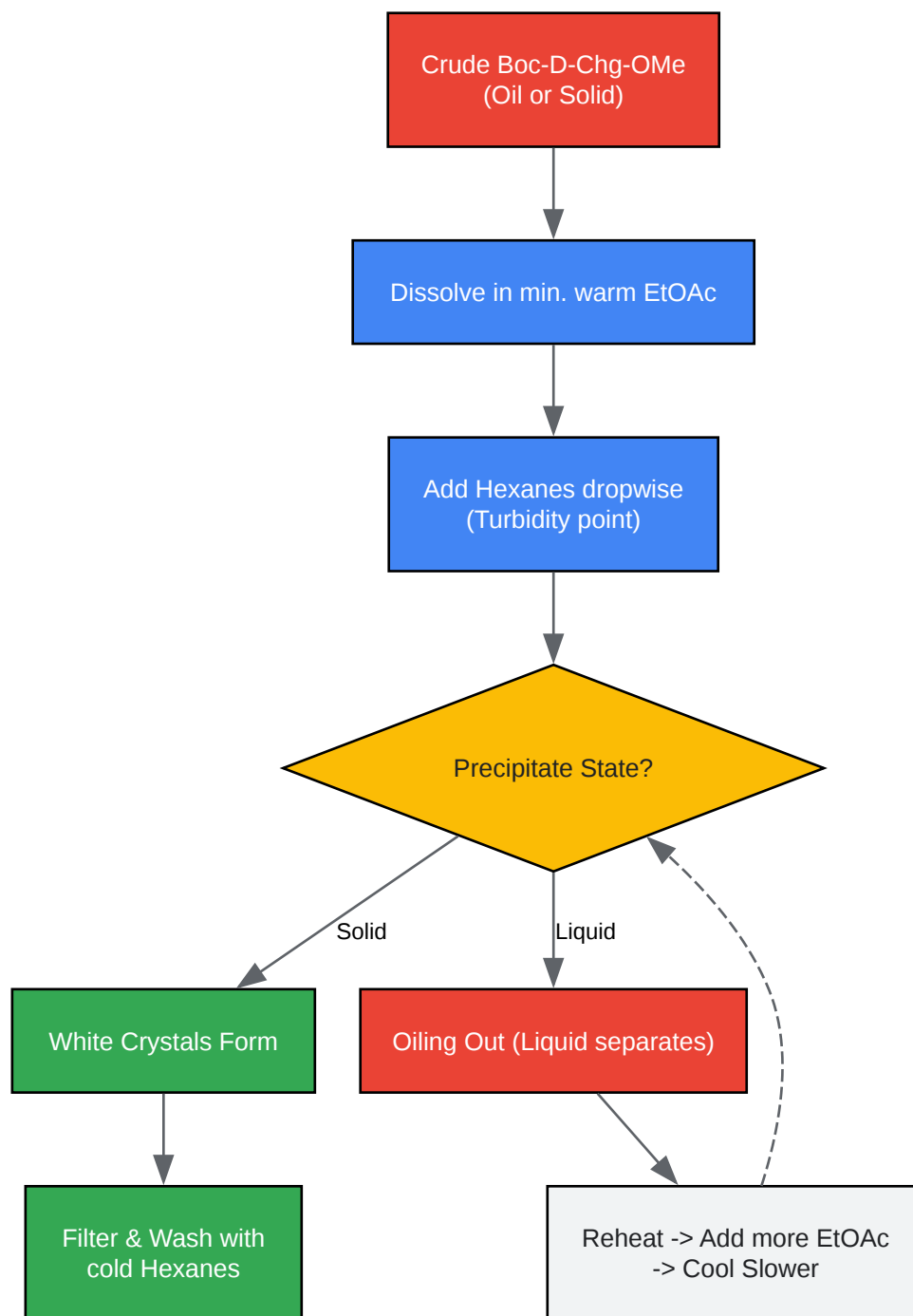
D- vs. L- Isomer Handling

The solubility properties of **Boc-D-Chg-OMe** are identical to its enantiomer Boc-L-Chg-OMe in all achiral solvents.^[1] Protocols found for the L-isomer can be applied directly to the D-isomer.^[1]

Stability in Solution

- DCM/Chloroform: Stable for weeks at 4°C.
- MeOH/EtOH: Stable short-term.^[1] Avoid prolonged heating (>50°C) or strong base/acid, which can cause transesterification (swapping OMe for OEt) or Boc removal.^[1]
- Water: Stable to neutral water, but will precipitate immediately.^[1]

Visualizing the Purification Workflow



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Figure 2: Logic flow for purification via crystallization, addressing the oiling-out risk.[1][2]

References

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